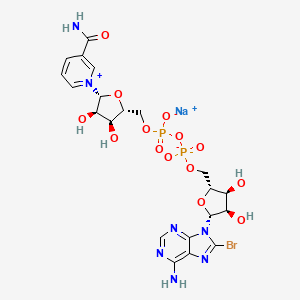
8-Br-NAD+ sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt is a derivative of nicotinamide adenine dinucleotide. In this compound, the hydrogen atom at position 8 of the adenine nucleobase is replaced by a bromine atom . This modification allows it to act as a substrate for various biochemical reactions, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves the bromination of nicotinamide adenine dinucleotide. The reaction typically requires a brominating agent such as N-bromosuccinimide in an appropriate solvent under controlled conditions . The product is then purified through crystallization or lyophilization to obtain the sodium salt form .
Industrial Production Methods
Industrial production of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to its nicotinamide moiety.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Applications De Recherche Scientifique
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt involves its role as a substrate for enzymes such as ADP-ribosyl cyclase. This enzyme converts it into cyclic ADP-ribose, which acts as a second messenger in various cellular processes . The compound also participates in redox reactions, influencing cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide adenine dinucleotide: The parent compound without the bromine substitution.
Nicotinamide adenine dinucleotide phosphate: A phosphorylated derivative with similar biochemical properties.
Cyclic ADP-ribose: A product of the enzymatic conversion of 8-Bromo-nicotinamide-adenine-dinucleotide sodium salt.
Uniqueness
8-Bromo-nicotinamide-adenine-dinucleotide sodium salt is unique due to the presence of the bromine atom, which allows it to act as a specific substrate for certain enzymes. This makes it a valuable tool for studying enzyme mechanisms and cellular signaling pathways .
Propriétés
Formule moléculaire |
C21H25BrN7NaO14P2 |
|---|---|
Poids moléculaire |
764.3 g/mol |
Nom IUPAC |
sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-bromopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26BrN7O14P2.Na/c22-21-27-11-16(23)25-7-26-18(11)29(21)20-15(33)13(31)10(42-20)6-40-45(37,38)43-44(35,36)39-5-9-12(30)14(32)19(41-9)28-3-1-2-8(4-28)17(24)34;/h1-4,7,9-10,12-15,19-20,30-33H,5-6H2,(H5-,23,24,25,26,34,35,36,37,38);/q;+1/p-1/t9-,10-,12-,13-,14-,15-,19-,20-;/m1./s1 |
Clé InChI |
OVUYJZJQRPYGFH-XKJOWHJHSA-M |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C5=NC=NC(=C5N=C4Br)N)O)O)O)O)C(=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


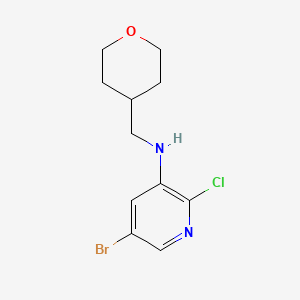
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13924942.png)
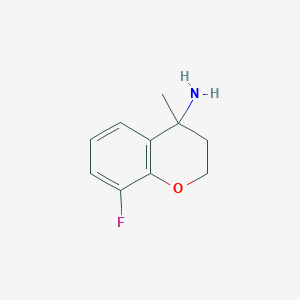
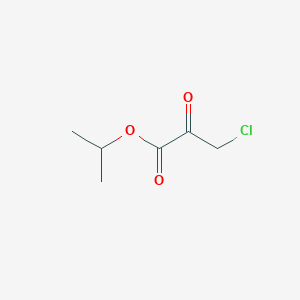
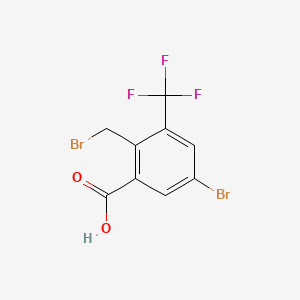

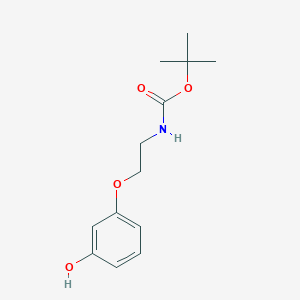
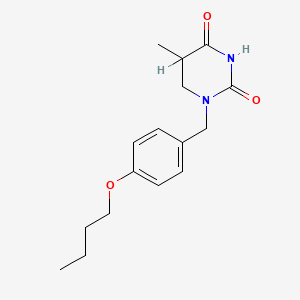
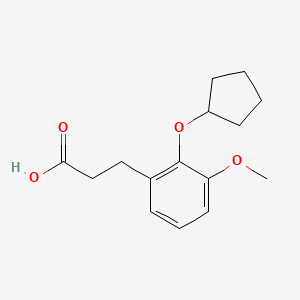
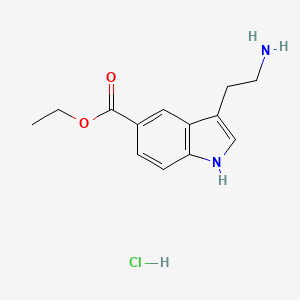
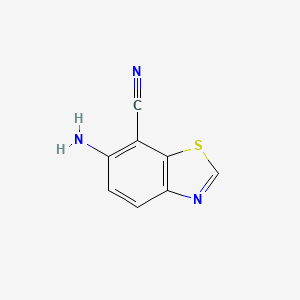
![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
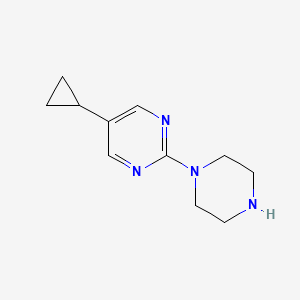
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
